molecular formula C16H14N6O3 B14923447 N'~2~,N'~5~-bis[(E)-1H-pyrrol-2-ylmethylidene]furan-2,5-dicarbohydrazide

N'~2~,N'~5~-bis[(E)-1H-pyrrol-2-ylmethylidene]furan-2,5-dicarbohydrazide

Cat. No.: B14923447
M. Wt: 338.32 g/mol
InChI Key: KMSZOUHVBPNYHP-LQGKIZFRSA-N
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Description

N’~2~,N’~5~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes pyrrole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~,N’~5~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE typically involves the condensation reaction between 2,5-furandicarbohydrazide and pyrrole-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’~2~,N’~5~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’~2~,N’~5~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N’~2~,N’~5~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~,N’~5~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is unique due to the presence of both pyrrole and furan rings, which confer distinct chemical and biological properties. This combination of structural elements makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

2-N,5-N-bis[(E)-1H-pyrrol-2-ylmethylideneamino]furan-2,5-dicarboxamide

InChI

InChI=1S/C16H14N6O3/c23-15(21-19-9-11-3-1-7-17-11)13-5-6-14(25-13)16(24)22-20-10-12-4-2-8-18-12/h1-10,17-18H,(H,21,23)(H,22,24)/b19-9+,20-10+

InChI Key

KMSZOUHVBPNYHP-LQGKIZFRSA-N

Isomeric SMILES

C1=CNC(=C1)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=CC=CN3

Canonical SMILES

C1=CNC(=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=CC=CN3

Origin of Product

United States

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